N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. The mesityl and methoxybenzyl groups are introduced via substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The mesityl and methoxybenzyl groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various palladium catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives with different substituents. Examples include:
- N-mesityl-2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanylacetamide .
- Other N-mesityl substituted compounds used in NHC-catalyzed reactions .
Uniqueness
The uniqueness of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific substitution pattern, which can confer unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C29H27N3O5 |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-31-26-22-7-5-6-8-23(22)37-27(26)28(34)32(29(31)35)15-20-9-11-21(36-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
InChI Key |
BNQHDGGHKAERRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C |
Origin of Product |
United States |
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